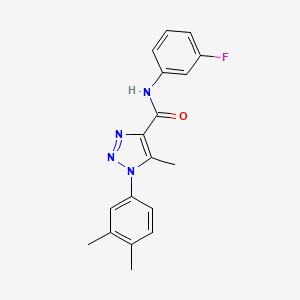

1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide

Description

1-(3,4-Dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 3,4-dimethylphenyl group at position 1, a methyl group at position 5, and a 3-fluorophenylcarboxamide moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive triazole derivatives, which often exhibit antimicrobial, anticancer, or kinase inhibitory properties. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carboxamide coupling .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-11-7-8-16(9-12(11)2)23-13(3)17(21-22-23)18(24)20-15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUZRJKJXCQWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

Substitution Reactions:

Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the phenyl rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and substituted phenyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these molecular pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Analogues

2.1.1 1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide

- Structural Difference : The 3,4-dimethylphenyl group in the target compound is replaced with a 4-ethoxyphenyl group.

- Increased hydrophobicity due to the ethoxy group may enhance membrane permeability but reduce aqueous solubility.

- Synthetic Pathway : Similar CuAAC and carboxamide coupling steps, with ethoxy substitution introduced during aryl azide preparation .

2.1.2 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

- Structural Difference : The triazole core is replaced with a benzimidazole ring, and additional methoxy groups are present on the aryl substituents.

- Impact: Benzimidazole derivatives are known for DNA intercalation and topoisomerase inhibition, suggesting divergent biological targets compared to triazoles.

- Applications : This compound has been explored for anticancer activity due to its planar benzimidazole structure .

2.1.3 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structural Difference : A pyrazole ring replaces the triazole core, with a trifluoromethyl (-CF₃) and sulfanyl (-S-) substituent.

- Impact :

- The trifluoromethyl group increases electronegativity, enhancing resistance to oxidative metabolism.

- Sulfanyl groups can act as hydrogen-bond acceptors, influencing receptor binding kinetics.

- Applications : Pyrazole derivatives are commonly used in agrochemicals and anti-inflammatory agents .

Physicochemical Properties

Key Observations :

- The benzimidazole analogue exhibits higher solubility due to multiple methoxy groups, which increase polarity.

- The pyrazole analogue’s lower solubility is attributed to the hydrophobic trifluoromethyl group.

- The target compound balances moderate lipophilicity (LogP 3.8) and solubility, making it suitable for oral bioavailability.

Biological Activity

1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound is characterized by a unique molecular structure that includes a triazole ring and various aromatic substituents, which contribute to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical formula of this compound is C18H17FN4O. The compound features:

- A triazole ring : A five-membered ring containing three nitrogen atoms.

- Aromatic groups : Including a dimethylphenyl group and a fluorophenyl group.

- Carboxamide functional group : Enhancing its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with different biological targets.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies on related compounds suggest that they may induce apoptosis in cancer cells by disrupting mitochondrial function and causing DNA damage.

- Case Study : A related triazole derivative demonstrated remarkable antiproliferative activity against leukemia cell lines (GI50 values in the nanomolar range) and induced morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of specific enzymes : The triazole ring may interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions.

- Induction of apoptosis : Similar compounds have shown to induce apoptotic pathways in cancer cells by disrupting mitochondrial membrane potential and activating caspases.

Pharmacokinetics and Toxicity

Preliminary studies indicate that triazole derivatives generally possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Toxicity assessments are crucial for evaluating the safety of these compounds in therapeutic applications.

| Parameter | Value |

|---|---|

| Molecular Weight | 318.35 g/mol |

| Solubility | Moderate in organic solvents |

| Toxicity | Varies; requires further study |

Comparative Analysis with Other Triazoles

Comparative studies among triazole derivatives reveal differences in biological activity based on structural variations. For instance, substituents on the triazole ring can significantly influence anticancer potency and selectivity against different cell lines.

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | 0.65 | Jurkat |

| N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | 0.15 | LOX IMVI |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- Detailed mechanistic studies to elucidate its mode of action.

- In vivo studies to assess efficacy and safety profiles.

- Development of analogs with improved potency and selectivity.

Q & A

Basic: What are the key considerations for synthesizing 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step routes:

Cyclization : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3,4-dimethylphenyl azide and a propargyl precursor.

Coupling Reactions : Amide bond formation between the triazole-carboxylic acid intermediate and 3-fluoroaniline, using coupling agents like EDCI/HOBt.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for purity.

Key Tools : Reaction progress monitored via TLC; structural confirmation via -NMR (δ 7.2–7.8 ppm for aromatic protons) and HRMS .

Basic: How is the structural integrity of this compound validated in research settings?

Methodological Answer:

- Spectroscopy :

- NMR : -NMR confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm; fluorophenyl protons as doublets).

- FT-IR : Carboxamide C=O stretch at ~1650–1680 cm.

- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H].

- X-ray Crystallography (if crystals obtained): Resolves bond angles and spatial arrangement .

Basic: What preliminary biological assays are recommended for this compound?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorometric assays.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How do substituents (e.g., 3,4-dimethylphenyl vs. fluorophenyl) influence bioactivity?

Methodological Answer:

- Lipophilicity : The 3,4-dimethylphenyl group enhances membrane permeability (logP calculated via ChemDraw).

- Electron-Withdrawing Effects : The 3-fluorophenyl moiety stabilizes the carboxamide group, affecting target binding.

- SAR Studies : Compare analogs (e.g., 4-chlorophenyl vs. fluorophenyl) using molecular docking (AutoDock Vina) to map binding pockets .

Advanced: How can mechanistic studies resolve conflicting bioactivity data across cell lines?

Methodological Answer:

- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) to measure binding kinetics to suspected targets.

- Pathway Analysis : RNA-seq or Western blotting to identify downstream signaling modulation (e.g., apoptosis markers like caspase-3).

- Cross-Line Comparisons : Normalize data to cell-specific parameters (e.g., metabolic activity via Seahorse assays) .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?

Methodological Answer:

- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (temperature, solvent ratio, catalyst loading).

- Continuous Flow Chemistry : Reduces side reactions; improves reproducibility.

- In-line Analytics : Use PAT (Process Analytical Technology) like ReactIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.